molecular formula C3H5NO2S B147333 Methylsulfonylacetonitrile CAS No. 2274-42-2

Methylsulfonylacetonitrile

Cat. No.: B147333
CAS No.: 2274-42-2
M. Wt: 119.14 g/mol
InChI Key: FOTRKCAZUSJCQD-UHFFFAOYSA-N
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Description

(methylsulfonyl)acetonitrile is an aliphatic nitrile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonylacetonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5NO2S/c1-7(5,6)3-2-4/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTRKCAZUSJCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40177280
Record name Mesylacetonitrile
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Molecular Weight

119.14 g/mol
Source PubChem
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CAS No.

2274-42-2
Record name (Methylsulfonyl)acetonitrile
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Record name Mesylacetonitrile
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Record name 2274-42-2
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Chemical Properties and Synthesis

Methylsulfonylacetonitrile, also known as 2-(methylsulfonyl)acetonitrile or mesylacetonitrile, is an organosulfur compound with the chemical formula C₃H₅NO₂S. nih.gov It exists as a white to cream-colored crystalline solid or powder. aprcomposites.com.au The structure of this compound features a methylsulfonyl group (-SO₂CH₃) attached to an acetonitrile (B52724) moiety (-CH₂CN). This combination of functional groups, particularly the strong electron-withdrawing nature of the methylsulfonyl group, dictates its chemical reactivity and physical properties.

The presence of the sulfonyl group enhances the acidity of the adjacent methylene (B1212753) (CH₂) protons, making them susceptible to deprotonation. This property is key to its utility in various chemical reactions. The compound is slightly soluble in water. tandfonline.com

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₃H₅NO₂S ambeed.com
Molecular Weight 119.14 g/mol sigmaaldrich.com
Melting Point 81-84 °C sigmaaldrich.com
CAS Number 2274-42-2 sigmaaldrich.com
IUPAC Name 2-methylsulfonylacetonitrile nih.gov
SMILES CS(=O)(=O)CC#N sigmaaldrich.com
InChI Key FOTRKCAZUSJCQD-UHFFFAOYSA-N sigmaaldrich.com
Topological Polar Surface Area 66.31 Ų ambeed.com

Synthesis of derivatives using this compound often involves its role as a key building block. For instance, it is a starting material in the multicomponent synthesis of various heterocyclic compounds. One notable synthesis involves the condensation reaction of 2-hydroxynaphthoquinone, 1,2-phenylenediamine, arylaldehydes, and this compound, catalyzed by an ionic liquid immobilized on magnetic nanoparticles, to produce (methylsulfonyl)benzopyranophenazin-3-amine derivatives. tandfonline.com This method highlights an environmentally friendly approach to creating complex molecules from this compound. tandfonline.com

Applications in Advanced Chemical Synthesis

Methylsulfonylacetonitrile serves as a versatile building block in organic synthesis, primarily due to the reactivity of its active methylene (B1212753) group. This reactivity allows for its participation in a variety of condensation and cyclization reactions to form complex heterocyclic structures, which are often scaffolds for biologically active molecules. researchgate.net

Detailed research findings have demonstrated its application in the following areas:

Synthesis of Pyrone Analogues: It has been utilized in the synthesis of substituted δ-pyrone ring analogues. sigmaaldrich.com

Formation of Fused Heterocycles: The compound is a key reactant in an intramolecular N-arylation approach to generate 3-functionalized 4,9-dihydropyrrolo[2,1-b]quinazolines. sigmaaldrich.com

Multicomponent Reactions: this compound is used in one-pot, multicomponent reactions to synthesize complex molecules. For example, it reacts with aldehydes and aminoazoles to yield dihydroazolopyrimidines. researchgate.net It is also employed in the synthesis of sulfonyl-substituted 2-amino-4H-pyran derivatives through reactions with aromatic aldehydes and cyclic ketones. researchgate.net

Synthesis of Benzopyranophenazines: It serves as a key component in the efficient, catalyst-driven synthesis of novel (methylsulfonyl)benzopyranophenazin-3-amine derivatives. tandfonline.com

Creation of Sydnone (B8496669) Methides: Anions of 2-(methylsulfonyl)acetonitrile are used in trapping reactions to prepare specific sydnone methides, which are a class of mesoionic compounds. nih.gov

Its utility is also noted in the preparation of substituted pyrimidinylamino isoquinoline (B145761) and naphthyridine compounds, which have been investigated as inhibitors of mutant forms of the epidermal growth factor receptor (EGFR). tandfonline.com

Role in Materials Science Research

The application of methylsulfonylacetonitrile extends into the field of materials science, where its distinct chemical features are harnessed to create functional materials. researchgate.netitb.ac.id The intellectual foundation of materials science involves understanding how a material's structure, influenced by its processing and constituent components, determines its ultimate properties and performance. wikipedia.org In this context, the introduction of specific functional groups, such as the methylsulfonyl moiety, can impart desirable characteristics to new materials. wikipedia.org

The strong electron-withdrawing nature of the sulfonyl group in this compound can enhance the thermal and electronic stability of materials into which it is incorporated. libretexts.org This property is particularly relevant in the development of optoelectronic materials. libretexts.org While specific, large-scale applications in polymers or advanced composites are still emerging areas of research, the compound's potential is recognized. For example, derivatives of this compound are used in the synthesis of functional materials where properties like electronic behavior are critical. libretexts.org The study of such materials involves advanced characterization techniques to understand their microscopic structure and properties. aprcomposites.com.au

Bioconjugation Strategies

Bioconjugation is a technique that joins two molecules, where at least one is a biomolecule, such as a protein. ucl.ac.uk This field is critical for developing therapeutics like antibody-drug conjugates (ADCs) and for creating tools for biological research. ucl.ac.uknih.gov Recent research has highlighted the potential of active methylene (B1212753) compounds, including sulfone-containing molecules like methylsulfonylacetonitrile, in novel bioconjugation strategies. nih.gov

One area of application is in the modification of Next Generation Maleimides (NGMs) used for cysteine functionalization. nih.gov Research has shown that the reaction between NGMs and β-ketonitriles provides a method for the high-yielding modification of proteins. nih.gov In these systems, the substitution of a carbonyl group with a sulfone group, as is present in this compound, can significantly increase the reaction rate. nih.gov This suggests that sulfonylacetonitrile derivatives could serve as effective reagents for achieving controlled and site-selective conjugation to proteins. nih.gov

Furthermore, anions derived from 2-(methylsulfonyl)acetonitrile have been used in the synthesis of sydnone (B8496669) methides. nih.gov Sydnones themselves are a class of compounds that have recently been applied in the bioconjugation of purified proteins, acting as bioorthogonal reporters and imaging reagents. nih.gov The ability to incorporate the this compound framework into these versatile bioconjugation tools opens up new possibilities for their design and application. nih.gov These strategies aim to overcome challenges in bioconjugation, such as achieving site-specificity and stable linkages, which are crucial for the efficacy of therapeutic and diagnostic agents. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of methylsulfonylacetonitrile by mapping the chemical environments of its hydrogen and carbon nuclei.

Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within the molecule. For this compound, the spectrum is relatively simple, consistent with its structure. The methylene (B1212753) (-CH₂-) protons are adjacent to two electron-withdrawing groups (the sulfonyl and cyano groups), which shifts their resonance downfield. The methyl (-CH₃) protons attached to the sulfur atom also have a characteristic chemical shift. A ¹H NMR spectrum was recorded on a Varian A-60 instrument. nih.gov

Table 1: ¹H NMR Spectral Data for this compound

Protons Chemical Shift (δ) ppm Multiplicity
CH₃ 3.2 Singlet
CH₂ 4.3 Singlet

Note: Chemical shifts are approximate and can vary based on the solvent and instrument.

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments in the molecule. nih.gov In this compound, three distinct carbon signals are expected: one for the methyl carbon, one for the methylene carbon, and one for the nitrile carbon. The chemical shifts are influenced by the electronegativity of the neighboring atoms. Data for the ¹³C NMR spectrum has been reported from samples provided by the Aldrich Chemical Company, Inc. nih.gov

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Atom Chemical Shift (δ) ppm
C N ~113
SO₂C H₂ ~45
C H₃ ~42

Note: Chemical shifts are approximate and can vary based on the solvent and instrument.

Operando NMR spectroscopy is a powerful analytical method that allows for the real-time observation of chemical reactions and dynamic processes as they occur. copernicus.org This technique is particularly valuable for gaining insights into reaction mechanisms, identifying transient intermediates, and understanding the structural evolution of materials under working conditions, such as within an electrochemical cell. copernicus.orgnih.gov

While specific operando NMR studies focused solely on this compound are not prominently documented, the technique could be applied to investigate its role in various reactions. For example, in the context of its use in battery electrolytes or as a precursor in complex syntheses, operando NMR could track the consumption of the nitrile and the formation of products in real-time. cam.ac.uk The methodology has been successfully used to study the failure processes in lithium metal batteries and to investigate CO₂ reduction processes, demonstrating its capability to probe complex interfacial reactions. copernicus.orgnih.gov Such an approach could elucidate the stability and reaction pathways of this compound in electrochemical environments. cam.ac.uksandia.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It is a highly sensitive method for identifying this compound and analyzing its fragmentation patterns. Research has also explored the use of this compound as a component of ionizing matrices for the analysis of other compounds by mass spectrometry. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. filab.fr This technique is well-suited for volatile and semi-volatile compounds like this compound. filab.fr In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture before being ionized and detected by the mass spectrometer. researchgate.net The resulting mass spectrum provides a molecular fingerprint. The NIST (National Institute of Standards and Technology) main library contains a mass spectrum for this compound, with a top peak observed at an m/z of 79. nih.gov

Table 3: Key GC-MS Fragmentation Data for this compound

NIST Number Library Total Peaks Top Peak (m/z)
340874 Main Library 56 79

Source: PubChem nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a high-sensitivity technique that couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry. measurlabs.com This method is ideal for analyzing compounds in complex mixtures, often at trace levels. measurlabs.comnih.gov While GC-MS is effective, LC-MS/MS would be the method of choice for analyzing this compound in biological fluids or environmental samples where extensive sample cleanup might otherwise be required. nih.gov The initial LC separation isolates the target analyte before it enters the first mass spectrometer. The selected parent ion is then fragmented, and the resulting daughter ions are analyzed by the second mass spectrometer, providing a high degree of confidence in the identification and quantification of the compound. measurlabs.comlcms.cz

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
Lithium

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the chemical structure of a molecule. Both methods probe the vibrational modes of molecular bonds, but they operate on different principles. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes that cause a change in the molecule's dipole moment. msu.edu Raman spectroscopy, a light-scattering technique, measures the inelastic scattering of monochromatic laser light, detecting vibrational modes that cause a change in the molecule's polarizability. nih.govstrath.ac.uk A key feature of Raman spectroscopy is the "silent region" between 1800–2800 cm⁻¹, where endogenous biomolecules lack strong signals, making it an excellent window for detecting specific functional groups like nitriles and alkynes. nih.govacs.org

For this compound (C₃H₅NO₂S), these techniques can identify its key functional groups. The presence of the sulfonyl group (SO₂) and the nitrile group (C≡N) gives rise to characteristic and strong signals in the spectra. The IR spectrum is expected to show strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds and a sharp band for the C≡N stretch. researchgate.net The Raman spectrum would also show these vibrations, with the C≡N stretch being particularly notable. nih.gov

The table below summarizes the expected characteristic vibrational frequencies for the main functional groups within this compound, based on established correlation charts and studies of similar compounds.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Typical IntensitySource
Nitrile (C≡N)Stretch2260 - 2240Medium (IR), Strong (Raman) nih.govscribd.com
Sulfone (SO₂)Asymmetric Stretch1375 - 1300Strong (IR) researchgate.netscribd.com
Sulfone (SO₂)Symmetric Stretch1200 - 1140Strong (IR) researchgate.netscribd.com
Methyl (C-H)Asymmetric/Symmetric Stretch3000 - 2850Medium-Strong msu.edu
Methylene (C-H)Asymmetric/Symmetric Stretch3000 - 2850Medium-Strong msu.edu

X-ray Crystallography

X-ray crystallography is the definitive experimental science for determining the precise atomic and molecular structure of a crystalline solid. rigaku.comcarleton.edu This non-destructive technique provides detailed three-dimensional information, including atomic coordinates, bond lengths, bond angles, and intermolecular interactions. carleton.edu The fundamental principle relies on the diffraction of a beam of monochromatic X-rays by the ordered array of atoms within a single crystal. fzu.cz Because the wavelength of X-rays is comparable to the scale of interatomic distances, the crystal acts as a three-dimensional diffraction grating. fzu.cz

The process involves several key steps. The first, and often most challenging, is the growth of a high-quality single crystal of the compound, typically larger than 0.1 mm in all dimensions, with a regular internal structure and minimal imperfections. creativebiomart.net This crystal is then mounted on a goniometer and exposed to an intense, focused X-ray beam. The interaction with the crystal's electron clouds causes the beam to diffract into a unique pattern of reflections (spots). rigaku.comfiveable.me The angles and intensities of these diffracted beams are meticulously measured by a detector. carleton.edu

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a versatile method in computational chemistry, enabling the calculation of various molecular properties by using functionals of the spatially dependent electron density. wikipedia.org DFT calculations can provide insights into molecular orbital energy levels, atomic charge distributions, and local electron densities, which are crucial for identifying reactive sites and analyzing the stability of molecules. mdpi.com

In the context of methylsulfonylacetonitrile, particularly its deprotonated form (the [MSA]⁻ anion), DFT calculations are instrumental. scilit.com These calculations, often combined with molecular dynamics, help elucidate complex reaction pathways and structural variations. scilit.comornl.gov For instance, computational chemistry, including DFT, has been used to confirm the reaction pathway of the [MSA]⁻ anion in CO2 capture processes. ornl.gov By solving the Kohn-Sham equations, DFT can accurately reconstruct electronic structures, offering theoretical guidance on molecular interactions. mdpi.com The method can also be combined with other techniques, such as collision cross-section (CCS) calculations, to analyze the gas-phase behavior of small molecules and their isomers. rsc.org

DFT Application Description Relevance to this compound
Electronic Structure Calculation of electron density, molecular orbitals (HOMO/LUMO), and atomic charges. mdpi.comPredicts reactivity, stability, and potential sites for nucleophilic or electrophilic attack.
Reaction Pathways Modeling of transition states and reaction energies to understand chemical transformations. arxiv.orgUsed to confirm the mechanism of CO2 insertion into the [MSA]⁻ anion. ornl.gov
Spectroscopy Simulating spectroscopic data (e.g., IR, NMR) to aid in the interpretation of experimental results.Can help validate proposed structures and intermediates, such as those in rearrangement studies.
Gas-Phase Behavior Calculating properties of ions in the gas phase to understand their intrinsic characteristics. rsc.orgAnalysis of the [MSA]⁻ anion and its potential isomers or protomers.

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com MD simulations have become essential in chemical physics and biophysics for characterizing systems at a molecular level, often complementing experimental data. mdpi.com For studies involving this compound, MD simulations can provide detailed insights into its behavior in different environments, particularly in solution.

While specific MD studies on neutral this compound are not prominent in the search results, research on chemically related systems, such as binary mixtures of acetonitrile (B52724) and dimethyl sulfoxide, demonstrates the utility of this technique. nih.govresearchgate.net These simulations calculate thermodynamic properties, intermolecular pair distribution functions, and dynamic features like diffusion coefficients and orientational correlation times. nih.govresearchgate.net

More directly relevant are ab initio molecular dynamics simulations, which combine MD with quantum mechanical calculations (like DFT). These have been used to study the (methylsulfonyl)acetonitrile ([MSA]⁻) anion. scilit.com Such simulations are critical for understanding ion solvation and the dynamics of solvent exchange around an ion. scilit.com A repository known as IonSolvR, which contains thousands of ab initio MD simulations of various ions in different solvents, utilizes Density Functional Tight Binding (DFTB), a fast quantum chemical method, to detail solvation structures. nih.gov This approach helps bridge the gap between computational efficiency and accuracy for complex systems. nih.gov Coarse-grained molecular dynamics (CG-MD) is another variant that allows for the simulation of larger systems over longer timescales, which is useful for studying nanoparticle formation and molecular organization. nih.gov

MD Simulation Type Focus Application Example
Classical MD Intermolecular interactions, thermodynamic properties, diffusion in liquids. nih.govStudying solvation of this compound in various solvents.
Ab Initio MD Electronic structure, reaction dynamics, ion solvation. scilit.comInvestigating the structure and dynamics of the [MSA]⁻ anion and its interaction with solvent molecules. scilit.com
Coarse-Grained MD Large-scale systems, self-assembly, nanoparticle formation. nih.govModeling the aggregation behavior of ionic liquids derived from the [MSA]⁻ anion.

Quantum Chemical Dynamics

Quantum chemical dynamics simulations represent a frontier in computational chemistry, aimed at accurately modeling the time-dependent evolution of molecular systems at the quantum level. arxiv.org These methods are particularly crucial for studying ultrafast chemical processes, such as reactions involving photochemical excitation, where the coupling between electronic and nuclear motions is significant and the Born-Oppenheimer approximation may break down. rsc.org

Recent breakthroughs have enabled the first quantum simulations of chemical dynamics for real molecules, moving beyond static property calculations. sydney.edu.au These simulations can track how molecules behave when excited by light, a process involving rapid electronic and vibrational changes that are difficult for classical computers to model accurately. sydney.edu.au Using advanced hardware like trapped-ion quantum computers, researchers can simulate non-adiabatic chemical processes, which are among the most challenging problems in computational chemistry. arxiv.org

While no specific studies applying these advanced techniques to this compound were found, the methodology holds great promise. The simulation of reaction dynamics, such as proton transfer or the complex rearrangements observed in the [MSA]⁻ anion, could be a future application. arxiv.org This approach offers the potential for a deeper understanding of reaction mechanisms, transition states, and quantum effects like tunneling that are not captured by classical rate theories. arxiv.org

Structure Rearrangement Studies

Recent research has highlighted the significant role of structure rearrangement in the chemical reactivity of the deprotonated form of this compound, the [MSA]⁻ anion. ornl.govosti.gov This phenomenon is central to a novel approach for carbon dioxide (CO2) capture. ornl.gov

Studies show that ionic liquids containing the [MSA]⁻ anion can achieve a "cascade insertion" of two CO2 molecules. ornl.govresearchgate.net This process is driven by a structural rearrangement of the anion following an initial reaction. ornl.govscilit.com The key steps, confirmed by spectroscopy and computational chemistry, are: ornl.govosti.gov

First CO2 Insertion: The first molecule of CO2 reacts with the carbanion, leading to the formation of a C-C bond. ornl.gov

Proton Transfer and Rearrangement: A critical proton transfer and subsequent structure rearrangement of the resulting carboxylic acid intermediate occurs. ornl.govosti.gov

Generation of a New Active Site: This rearrangement is crucial as it stabilizes the initially integrated CO2 and generates a new, electron-rich oxygen site on the molecule. ornl.govosti.gov

Second CO2 Insertion: The newly formed oxygen site then captures a second CO2 molecule via O-C bond formation. ornl.gov

This cascade process, enabled by the dynamic structural rearrangement of the [MSA]⁻ anion, allows for a higher CO2 uptake capacity compared to traditional sorbents where each active site typically binds only one CO2 molecule. ornl.gov The fundamental insights from these studies provide a promising avenue for improving CO2 sorption performance through molecular-level structural engineering. ornl.govosti.gov

Prediction of Chemical Properties

Computational methods are widely used to predict the chemical and physical properties of molecules like this compound, complementing and guiding experimental work. These predictions range from basic physical constants to complex reactive behaviors.

Databases such as PubChem compile computed properties derived from computational models. nih.gov For this compound, these include descriptors relevant to its behavior in biological and chemical systems. nih.gov In addition, DFT is a foundational tool for property prediction, calculating molecular-level descriptors like orbital energies and charge distributions that are essential for understanding reactivity. mdpi.com

A more recent approach involves Molecular Representation Learning (MRL), a deep-learning technique that condenses molecular information into a vectorized form to predict a wide range of chemical properties. rsc.org

The table below summarizes some of the predicted and experimentally determined properties for this compound.

PropertyValueSource
Molecular Formula C₃H₅NO₂SPubChem nih.gov
Molecular Weight 119.14 g/mol PubChem, Sigma-Aldrich nih.govsigmaaldrich.com
XLogP3 -1.4PubChem (Computed) nih.gov
Melting Point 81-84 °CSigma-Aldrich (literature value) sigmaaldrich.com
InChI Key FOTRKCAZUSJCQD-UHFFFAOYSA-NSigma-Aldrich sigmaaldrich.com
Collision Cross Section (CCS) 66.3 ŲPubChem (Computed) nih.gov

Environmental and Green Chemistry Considerations

Sustainable Synthetic Processes

One-pot multicomponent reactions represent a particularly green approach to synthesizing complex molecules from simple precursors in a single step, thereby reducing solvent waste and energy consumption associated with multiple reaction and purification steps. researchgate.netrsc.org For instance, the one-pot synthesis of sulfonyl-substituted 2-amino-4H-pyran derivatives has been developed through the reaction of an aromatic aldehyde, a cyclic ketone, and methylsulfonylacetonitrile. researchgate.netresearchgate.netresearchgate.net This method is notable for employing sodium L-ascorbate, an inexpensive and non-toxic catalyst. researchgate.net

The use of heterogeneous and recyclable catalysts is another cornerstone of sustainable synthesis. These catalysts can be easily separated from the reaction mixture and reused multiple times, which minimizes waste and reduces costs. nih.govmdpi.com A novel heterogeneous nanocatalyst, an ionic liquid immobilized on magnetic Fe₃O₄@SiO₂, has been successfully used for the synthesis of (methylsulfonyl)benzopyranophenazin-3-amine derivatives from this compound and other reactants. tandfonline.com This magnetic nanocatalyst can be recovered using an external magnet and has been shown to retain its activity for at least five cycles. tandfonline.com Similarly, polymer-supported catalysts offer the advantages of easy recovery and reusability. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a green technology that can significantly accelerate reaction times, increase product yields, and enhance selectivity. researchgate.netscielo.org.mxmdpi.com This technique has been applied to the synthesis of various compounds, including those derived from this compound, often leading to cleaner reactions and simpler work-up procedures. researchgate.netbeilstein-journals.org For example, a one-pot synthesis of β-acetamido ketones from aldehydes, ketones, and nitriles (including potentially this compound) under microwave irradiation has been described as a green chemistry approach. researchgate.net

The choice of solvent is also a critical factor in the environmental impact of a chemical process. While many syntheses involving this compound are conducted in organic solvents, research is ongoing to replace these with more environmentally friendly alternatives such as water. researchgate.net this compound is slightly soluble in water, which opens up possibilities for aqueous-based syntheses. chemicalbook.comthermofisher.kr

Table 1: Comparison of Catalytic Systems for Syntheses Involving this compound

Catalyst SystemReactantsProductReaction ConditionsYield (%)Catalyst ReusabilityReference
Sodium L-ascorbateAromatic aldehyde, cyclic ketone, this compoundSulfonyl-substituted 2-amino-4H-pyranNot specifiedGoodNot specified researchgate.netresearchgate.net
Fe₃O₄@SiO₂@(CH₂)₃N⁺H₃HCOO⁻2-hydroxynaphthoquinone, 1,2-phenylenediamine, this compound, arylaldehydes(Methylsulfonyl)benzopyranophenazin-3-amineNot specifiedExcellentUp to 5 cycles tandfonline.com
Polymer Gel P1Alkynesα,α-dihalogenated ketonesAcetoneGood to ExcellentRecyclable researchgate.net
Tungsten-based catalystsNot specifiedNot specifiedAcetic acidNot specified≥90% recovery after 5 cycles

CO₂ Capture and Utilization

The capture and utilization of carbon dioxide (CO₂) is a critical strategy for mitigating climate change. Recent research has identified a novel and promising application for this compound in this field. Specifically, its deprotonated form, the [MSA]⁻ anion, can be utilized in ionic liquids for the cascade insertion of CO₂. chemicalbook.comCurrent time information in Bangalore, IN.uc.pt

This innovative approach allows for the capture of two CO₂ molecules per anion through a series of C-C and O-C bond formations. Current time information in Bangalore, IN.uc.pt The process is driven by a structural rearrangement of the carboxylic acid intermediate, which not only stabilizes the first captured CO₂ molecule but also generates new electron-rich oxygen sites for the binding of a second CO₂ molecule. Current time information in Bangalore, IN.uc.pt This cascade mechanism offers the potential for high CO₂ uptake capacity. chemicalbook.comCurrent time information in Bangalore, IN.

Key advantages of this system include:

High CO₂ Loading: The ability to capture two CO₂ molecules per functional unit is a significant improvement over many existing sorbents where the ratio is often 1:1 or less. chemicalbook.comCurrent time information in Bangalore, IN.

Energy-Efficient Regeneration: The captured CO₂ can be released with a lower energy input compared to traditional amine-based sorbents, where strong chemical bond formation necessitates high regeneration temperatures. Current time information in Bangalore, IN.uc.pt The phase-changing behavior of the carbanion salts in certain solvents upon reaction with CO₂ can further reduce the energy required for regeneration by avoiding the need to heat the entire solvent volume. uc.pt

This research opens up a new avenue for the design of advanced CO₂ sorbents based on the molecular-level engineering of compounds like this compound. uc.pt While this application is still in the research and development phase, it highlights the potential of this chemical compound to contribute to green and sustainable technologies beyond its role in organic synthesis.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems

The advancement of novel catalytic systems is crucial for improving the efficiency and selectivity of reactions that utilize methylsulfonylacetonitrile. Research efforts are increasingly directed toward creating catalysts that are not only more effective but also more sustainable.

A significant area of focus is the development of heterogeneous catalysts, which offer advantages in terms of recovery and reusability. Innovations in this domain include the use of 3D printing to create ceramic-based catalyst supports. sotelolab.es For instance, researchers have developed 3D-printed heterogeneous copper catalysts on alumina (B75360) supports and palladium or copper catalysts on 3D-printed silica (B1680970) supports. sotelolab.es This technology allows for the precise fabrication of monoliths with optimized shapes, pore sizes, and wall thicknesses, maximizing the catalytic surface area and mechanical stability. sotelolab.es The immobilization of transition metals on these solid supports is a key strategy to prevent metal leaching, a critical issue in the pharmaceutical industry where strict limits on metal impurities are in place. sotelolab.es

Furthermore, the exploration of multifunctional catalysts is a promising frontier. mdpi.com These catalysts are designed to perform several catalytic functions simultaneously, which can simplify refining processes and reduce the number of required catalytic stages. mdpi.com For example, a single multifunctional catalyst could be developed for both hydrocracking and desulfurization. mdpi.com The development of nanocatalysts, metal-organic frameworks (MOFs), and perovskites is also being actively investigated to enhance catalytic performance in various chemical transformations. mdpi.com

In the realm of organocatalysis, Frustrated Lewis Pairs (FLPs) are being employed to catalyze the transformation of hydrosilanes into silanols using water as a green oxidant. acs.org This approach successfully suppresses the formation of undesired siloxane byproducts. acs.org Additionally, novel photocatalysts, such as diazabenzacenaphthenium (N-BAPs), are being developed for unprecedented multi-electron photoreduction reactions under aqueous conditions with visible light. ims.ac.jp

A summary of emerging catalytic systems is provided in the table below.

Catalyst TypeDevelopment AreaKey Advantages
3D-Printed Heterogeneous Catalysts Ceramic-supported transition metals (Cu, Pd)Enhanced catalyst recovery, reduced metal leaching, optimized surface area and stability. sotelolab.es
Multifunctional Catalysts Single catalysts for multiple reaction stepsSimplified processes, reduced number of catalytic stages. mdpi.com
Novel Catalytic Materials Nanocatalysts, Metal-Organic Frameworks (MOFs), PerovskitesHigh surface area, adjustable porosity, enhanced activity and selectivity. mdpi.com
Frustrated Lewis Pairs (FLPs) Organocatalytic oxidation of hydrosilanesHigh yields of silanols, use of water as a green oxidant. acs.org
Photocatalysts (e.g., N-BAPs) Multi-electron reduction reactionsUse of visible light, aqueous conditions. ims.ac.jp

Exploration of New Reaction Pathways

Researchers are actively investigating new reaction pathways for this compound to broaden its synthetic utility. This includes its use in multicomponent reactions and the exploration of novel cyclocondensations.

One notable area of research involves the multicomponent reaction of related β-ketosulfones, such as methylsulfonylacetone, with aldehydes and various aminoazole building blocks. researchgate.net These reactions, often accelerated by microwave irradiation, can produce complex heterocyclic structures like 5,8-dihydroimidazolo[1,2-a]pyrimidines and 4,7-dihydro sotelolab.essigmaaldrich.comtriazolo[l,5-a]pyrimidines. researchgate.net Interestingly, an unusual reaction pathway was discovered for the Biginelli-type condensation of methylsulfonylacetone, which led to non-classical Hantzsch-type dihydropyridines instead of the expected products. researchgate.net

Another innovative application involves the deprotonated form of this compound, the [MSA]− anion, in cascade reactions for CO2 insertion. pnnl.govresearchgate.net This process, driven by structural rearrangement, allows for the insertion of two CO2 molecules through sequential C-C and O-C bond formations. pnnl.govresearchgate.net This concept could lead to new generations of sorbents with higher CO2 uptake capacity and lower energy requirements for regeneration compared to traditional amine-based systems. pnnl.govresearchgate.net

The study of reaction networks, such as the formose reaction, provides a model for understanding how new reaction pathways can emerge and self-organize. ru.nl By controlling environmental factors like feedstock and catalyst availability, it is possible to guide the reaction towards desired products and manage the complexity of the output. ru.nl This approach offers a potential mechanism for chemical evolution, bridging the gap between simple building blocks and complex molecular systems. ru.nl

Expansion of Applications in Chemical Biology

The unique properties of the this compound scaffold are being leveraged for new applications in chemical biology, particularly in drug discovery and as biological probes.

The sulfonyl group can form strong interactions with nucleophilic sites in biological targets like enzymes and receptors, potentially leading to inhibition or modulation of their activity. This makes this compound a valuable core structure for designing enzyme inhibitors. For example, a derivative, (3-Chloro-2-quinoxalinyl)(methylsulfonyl)acetonitrile, has been investigated for its potential in cancer research and screened against the NCI60 panel of human cancer cell lines. ontosight.ai

Furthermore, this compound derivatives are being developed as tools for chemical biology research. A derivative was found to selectively inhibit bacterial growth through a novel mechanism involving biotin (B1667282) metabolism. Such compounds can be used to study complex biological processes and identify new therapeutic targets. The versatility of this compound allows for its incorporation into a wide range of molecules designed for specific biological functions. sigmaaldrich.com

Advanced Materials Development

The incorporation of the this compound unit into polymers and other materials is an emerging field with significant promise. Its functional groups can impart desirable properties to new materials.

This compound is used in the production of specialty chemicals and polymers. The strong electron-withdrawing nature of the methylsulfonyl group makes it a useful component in materials designed for specific electronic or optical properties. For example, research into novel catalytic materials like metal-organic frameworks (MOFs), perovskites, and 2D materials could be applied to create advanced materials derived from or incorporating this compound. mdpi.com

One innovative approach is the development of ionic liquids (ILs) containing the deprotonated this compound ([MSA]−) anion for applications like CO2 capture. pnnl.govresearchgate.net These ILs demonstrate a cascade insertion mechanism for CO2, which could lead to more efficient and sustainable materials for carbon capture technologies. pnnl.govresearchgate.net The fundamental insights gained from these studies can guide the molecular-scale structural engineering of sorbent materials for improved performance. pnnl.govresearchgate.net

Deepening Mechanistic Understanding Through Integrated Approaches

A thorough understanding of reaction mechanisms is essential for the rational design of new synthetic methods and applications for this compound. Future research will increasingly rely on a combination of experimental and computational techniques to elucidate these mechanisms.

Computational methods, such as Density Functional Theory (DFT) calculations, are valuable for predicting reaction pathways and understanding the energetics of different steps. These theoretical models can be validated with experimental kinetic data to build a comprehensive picture of the reaction mechanism. For instance, the mechanism of the tungsten-catalyzed oxidation to form this compound is understood to involve the in-situ generation of peroxotungsten species that mediate the oxidation of the sulfur atom.

Integrated approaches that combine various analytical techniques are particularly powerful. In the study of CO2 insertion into [MSA]− anions, researchers used operando spectroscopy, nuclear magnetic resonance (NMR), mass spectroscopy, and computational chemistry to illustrate the reaction pathway and structural variations of the intermediates. pnnl.govresearchgate.net Similarly, mechanistic studies of FLP-catalyzed reactions suggest a concerted SN2 mechanism, providing a basis for further catalyst optimization. acs.org These integrated strategies are indispensable for unraveling the complex reactivity of this compound and guiding the future development of its chemistry.

Q & A

Q. How can computational modeling complement experimental studies on this compound’s reactivity?

  • Methodological Answer : Perform DFT calculations to predict reaction pathways (e.g., nucleophilic attack sites). Validate models with experimental kinetic data. Share input files and software versions in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.